An In-Depth Technical Guide to the Synthesis and Isolation of O-Desmethyl Venlafaxine Cyclic Impurity
An In-Depth Technical Guide to the Synthesis and Isolation of O-Desmethyl Venlafaxine Cyclic Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant Venlafaxine, is a critical component in pharmaceutical formulations. The control of impurities related to ODV is paramount to ensure the safety and efficacy of the final drug product. Among these, the O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI) presents a unique challenge due to its structural similarity to the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, formation mechanisms, isolation, and characterization of ODV-CI, offering valuable insights for researchers and professionals in drug development and quality control.
Introduction: The Significance of Impurity Profiling
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder.[1] Its primary metabolite, O-Desmethyl Venlafaxine, is also pharmacologically active and is available as a drug product itself.[2][3] In the synthesis and storage of any active pharmaceutical ingredient, the formation of impurities is a significant concern.[4] These impurities can arise from starting materials, intermediates, by-products, or degradation of the API.[4] Regulatory agencies worldwide mandate stringent control over impurity levels in pharmaceutical products. Therefore, a thorough understanding of potential impurities, their formation pathways, and methods for their isolation and characterization is essential.
The O-Desmethyl Venlafaxine Cyclic Impurity, with the chemical name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, is a known process-related impurity and potential degradant of ODV.[5][6] Its effective control requires robust analytical methods and a deep understanding of its chemical behavior.
Synthesis of O-Desmethyl Venlafaxine: A Precursor to Impurity Formation
The synthesis of O-Desmethyl Venlafaxine can be achieved through various routes. A common approach involves the demethylation of Venlafaxine.[7] However, this method can employ toxic and corrosive reagents, making it less suitable for industrial-scale production.[7]
A more efficient and scalable synthesis starts from p-hydroxyphenylacetonitrile.[7] This multi-step process typically involves:
-
Protection of the phenolic hydroxyl group: This is often achieved using a benzyl protecting group.
-
Condensation with cyclohexanone.
-
Deprotection to reveal the hydroxyl group.
-
Reduction of the cyano group to an amine.
Another synthetic strategy involves the reductive amination of a tridesmethylvenlafaxine intermediate with a formaldehyde source and a reducing agent.[9]
The final step in many processes is the formation of a stable salt, such as the succinate monohydrate, which is often achieved by crystallization from a mixed solvent system like acetone and water.[8][10] It is during these synthetic steps and subsequent storage that the formation of the cyclic impurity can occur.
The Genesis of a Cyclic Impurity: Mechanism of Formation
The formation of the O-Desmethyl Venlafaxine Cyclic Impurity is believed to occur via an intramolecular cyclization reaction. This process is likely facilitated by the proximity of the hydroxyl group on the cyclohexyl ring and the secondary amine formed as an intermediate or a degradation product.
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, and heat, are instrumental in identifying potential degradation products.[11][12] Studies have shown that Venlafaxine and its derivatives can degrade under acidic conditions.[11][13] It is plausible that under certain pH and temperature conditions, the molecule can undergo a conformational change that brings the reactive groups into close enough proximity to cyclize, forming the spirocyclic ether linkage characteristic of the impurity.
Caption: Proposed pathway for the formation of the cyclic impurity.
Strategic Isolation of the Cyclic Impurity
The isolation of the O-Desmethyl Venlafaxine Cyclic Impurity from the bulk drug substance is a critical step for its characterization and for use as a reference standard in analytical methods. Due to its structural similarity to ODV, separation can be challenging.
Preparative Chromatography: The Workhorse of Purification
Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating impurities in the pharmaceutical industry. The method development process involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions to achieve optimal resolution between ODV and the cyclic impurity.
A typical preparative HPLC method would involve:
-
Column: A reversed-phase column with a suitable particle size for high loading capacity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and achieve separation.
-
Detection: UV detection at a wavelength where both ODV and the impurity have significant absorbance, typically around 225-230 nm.[14]
Alternative and Complementary Techniques
While preparative HPLC is the primary method, other techniques can be employed for initial enrichment or for specific applications:
-
Solid-Phase Extraction (SPE): Can be used for preliminary sample clean-up and concentration of the impurity.[15]
-
Liquid-Liquid Extraction (LLE): This classic technique can be effective if there is a significant difference in the polarity and pKa of ODV and the cyclic impurity.[15][16]
Unveiling the Structure: Comprehensive Characterization
Once isolated, the structure of the O-Desmethyl Venlafaxine Cyclic Impurity must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations for ODV-CI |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular formula C16H23NO2 (MW: 261.36) would be observed.[5][] The fragmentation pattern would differ from that of ODV, providing structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of each proton and carbon atom in the molecule. | The NMR spectra would show characteristic shifts for the protons and carbons in the spirocyclic ring system, which would be absent in the spectra of ODV. The absence of the cyclohexanol hydroxyl proton signal would be a key indicator. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | The IR spectrum would show the absence of the O-H stretch from the cyclohexanol group, which is present in ODV. The presence of C-O-C stretching vibrations for the ether linkage would be expected. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the isolated impurity and determines its retention time relative to the API. | A single, sharp peak should be observed, indicating the purity of the isolated compound. Its retention time will be different from that of ODV under the same chromatographic conditions. |
A Certificate of Analysis (CoA) for a reference standard of the cyclic impurity would typically include data from these techniques to confirm its identity and purity.[5]
Experimental Protocols
Forced Degradation Study for Impurity Generation
Objective: To generate the O-Desmethyl Venlafaxine Cyclic Impurity through acid-catalyzed degradation.
Materials:
-
O-Desmethyl Venlafaxine
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Methanol
-
Water (HPLC grade)
Procedure:
-
Dissolve 100 mg of O-Desmethyl Venlafaxine in 10 mL of a 1:1 mixture of methanol and 1N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Monitor the reaction progress by HPLC to observe the formation of the impurity peak.
-
Once a significant amount of the impurity is formed, cool the solution to room temperature.
-
Neutralize the solution with 1N NaOH.
-
Evaporate the methanol under reduced pressure.
-
The resulting aqueous solution can be used for preparative HPLC isolation.
Isolation by Preparative HPLC
Objective: To isolate the O-Desmethyl Venlafaxine Cyclic Impurity from the forced degradation mixture.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the neutralized degradation mixture onto the column.
-
Run a linear gradient from 5% B to 95% B over 40 minutes.
-
Monitor the elution at 227 nm.
-
Collect the fractions corresponding to the impurity peak.
-
Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
Caption: Workflow for the isolation and characterization of the cyclic impurity.
Conclusion
The synthesis and isolation of the O-Desmethyl Venlafaxine Cyclic Impurity are crucial for maintaining the quality and safety of O-Desmethyl Venlafaxine drug products. A thorough understanding of its formation mechanism allows for the development of manufacturing processes that minimize its generation. Robust isolation and characterization protocols provide the necessary tools for accurate analytical monitoring. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the purity and integrity of pharmaceutical products.
References
-
ResearchGate. (n.d.). Synthesis and structure confirmation of O-desvenlafaxine impurity E. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Retrieved from [Link]
- Google Patents. (n.d.). US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof.
-
SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Retrieved from [Link]
- Google Patents. (n.d.). US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine.
-
National Center for Biotechnology Information. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Retrieved from [Link]
-
PubMed. (2021). Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. Retrieved from [Link]
-
MDPI. (2024). Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Ecotoxicity classification of venlafaxine and its degradation products.... Retrieved from [Link]
-
MDPI. (2024). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Accuracy, precision and recovery results for impurities of venlafaxin. Retrieved from [Link]
-
OUCI. (n.d.). A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Retrieved from [Link]
-
ResearchGate. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Retrieved from [Link]
-
PubMed. (2012). Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions. Retrieved from [Link]
-
ResearchGate. (2012). Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions. Retrieved from [Link]
-
Allmpus. (n.d.). Venlafaxine Impurities and Related Compounds Manufacturer. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of Desvenlafexine after Forced Degradation Studies.... Retrieved from [Link]
-
News of Pharmacy. (2024). The isolation of Venlafaxine from the biological material by hydrophilic solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN114292198A - A kind of preparation method of venlafaxine impurity.
-
National Center for Biotechnology Information. (2024). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity. Retrieved from [Link]
- Google Patents. (n.d.). US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities.
-
News of Pharmacy. (2024). The isolation of Venlafaxine from the biological material by hydrophilic solvents. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. Retrieved from [Link]
Sources
- 1. A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form [ouci.dntb.gov.ua]
- 2. Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. alentris.org [alentris.org]
- 7. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 9. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]
- 10. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
